2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-10-9(11-14-6)5-12(2)7-3-4-8(7)13/h7-8,13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXFRBKECSQWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol typically involves multiple steps. One common approach is the cyclization of amidoximes with acyl reagents, such as anhydrides, to form the oxadiazole ring . The cyclobutane ring can be introduced through a series of cyclization reactions involving appropriate precursors and catalysts . The hydroxyl group is usually introduced via selective oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted oxadiazoles .
Scientific Research Applications
2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The cyclobutane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 1-(2-{[5-(2-Aminophenyl)-1,2,4-oxadiazol-3-yl]methoxy}phenyl)ethan-1-one oxime
Uniqueness
2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Biological Activity
2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol is a complex organic compound characterized by the presence of a cyclobutane ring and an oxadiazole moiety. This unique structural combination imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 2-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]cyclobutan-1-ol. Its molecular formula is with a molecular weight of 185.23 g/mol. The compound features several functional groups that contribute to its biological activity, including a hydroxyl group and an oxadiazole ring.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 185.23 g/mol |
| CAS Number | 2201693-02-7 |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial activity. A study on related oxadiazole derivatives demonstrated significant antibacterial effects against various strains, suggesting that this compound may possess similar properties due to its structural components.
Anticancer Activity
The potential anticancer activity of this compound is being investigated in various studies. Oxadiazole derivatives have shown promise in inducing apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation. For instance, related compounds have been noted for their ability to disrupt microtubule function and induce G2/M phase arrest in cancer cells .
A comparative analysis of oxadiazole-containing compounds revealed that those with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), indicating that structural modifications can significantly impact biological efficacy .
Study on Anticancer Mechanisms
In a study focused on the anticancer mechanisms of oxadiazole derivatives, researchers found that certain analogs caused significant morphological changes in treated cells and activated apoptotic pathways. The induction of apoptosis was confirmed via Annexin V assays, which detected phosphatidylserine exposure on the outer membrane of apoptotic cells .
Antimicrobial Activity Assessment
Another investigation into the antimicrobial properties of oxadiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, demonstrating that modifications in the oxadiazole ring could enhance antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
